molecular formula C15H15FN4O2S B4836620 1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B4836620
M. Wt: 334.4 g/mol
InChI Key: XPTYCLYDZNBOCD-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorobenzoyl group: This step often involves acylation reactions using 4-fluorobenzoyl chloride and a suitable base.

    Attachment of the 1,3,4-thiadiazol-2-yl group: This can be done through nucleophilic substitution reactions using thiadiazole derivatives.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
  • 1-(4-methylbenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Uniqueness

1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the 4-fluorobenzoyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c16-12-3-1-11(2-4-12)14(22)20-7-5-10(6-8-20)13(21)18-15-19-17-9-23-15/h1-4,9-10H,5-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTYCLYDZNBOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=CS2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 6
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1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

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